molecular formula C18H15ClN2O3 B2940655 N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 303100-76-7

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2940655
CAS No.: 303100-76-7
M. Wt: 342.78
InChI Key: DPLCMIUTQNLZFS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a chemical compound offered for research and development purposes. It belongs to the 4-hydroxy-2-quinolone-3-carboxamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Researchers are exploring this chemical class as a potential scaffold for developing new therapeutic agents. Scientific literature indicates that close structural analogues have been investigated for their analgesic (pain-relieving) properties, showing considerable promise in pharmacological models . Furthermore, related compounds based on the 4-hydroxy-2-quinolone core have been identified as novel, potent inhibitors of the bacterial DNA gyrase B (GyrB) subunit, a validated target for antibacterial drug discovery . This suggests potential application for this compound class in the development of new antibiotics, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for related compounds involves targeting specific pathways; for instance, some immunomodulatory drugs with a similar core structure are known to modulate the NF-κB pathway , while others, as mentioned, inhibit the bacterial GyrB enzyme . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the specific properties and activity of this compound.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-2-21-14-10-6-3-7-11(14)16(22)15(18(21)24)17(23)20-13-9-5-4-8-12(13)19/h3-10,22H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLCMIUTQNLZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties based on available research findings.

Molecular Formula and Structure

The molecular formula of this compound is C19H17ClN2O3C_{19}H_{17}ClN_2O_3. The compound features a quinoline core substituted with a 2-chlorophenyl group and an ethyl side chain.

Structural Representation:

PropertyValue
Molecular FormulaC19H17ClN2O3
Molecular Weight357.8 g/mol
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O
InChI KeyODRJXPJTNPWOLI-UHFFFAOYSA-N

Antibacterial Activity

Research has shown that quinoline derivatives possess various antibacterial properties. In a study focusing on the synthesis of similar compounds, moderate antibacterial activity was observed against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that these compounds could inhibit bacterial growth effectively at certain concentrations .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli50
Compound BS. aureus30
N-(2-chlorophenyl)...P. aeruginosa40

Antiviral Activity

Quinoline derivatives have also been evaluated for their antiviral properties, particularly against HIV. Studies indicate that modifications to the quinoline scaffold can enhance antiviral activity. However, specific data on this compound's effectiveness against HIV remains limited .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. For example, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The mechanism often involves inducing apoptosis and disrupting the cell cycle .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
Compound CMCF-71.5
N-(2-chlorophenyl)...Panc-12.0

Study on Antibacterial Effects

A recent study synthesized various quinoline derivatives and evaluated their antibacterial effects using the MIC assay. The results indicated that while some compounds exhibited strong activity against Gram-positive bacteria, others were more effective against Gram-negative strains .

Evaluation of Antiviral Properties

Another significant investigation focused on the antiviral properties of quinoline derivatives against HIV. The study highlighted that structural variations could lead to enhanced integrase inhibitory activity, although specific results for this compound were not detailed .

Apoptotic Mechanisms in Cancer Cells

In vitro studies have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunctions. This suggests a promising avenue for future research on this compound as a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The 4-hydroxyquinoline-2-one core is highly versatile, with modifications at the N-alkyl, C-3 carboxamide, and aryl substituent positions significantly influencing activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of 4-Hydroxyquinoline-3-carboxamide Derivatives
Compound Name Substituents (R-group) Molecular Weight Analgesic Activity (% Writhing Inhibition) Melting Point (°C) Key References
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide R = CH₂Py-3; 6,7-dimethoxy 399.37 75.3% (20 mg/kg, oral) N/A
N-(5-Chloro-2-methoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide R = 5-Cl-2-OCH₃-Ph 372.81 N/A N/A
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide R = 3-Cl-Ph 342.78 N/A N/A
1-Hexyl-4-hydroxy-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide R = 5-Cl-2-OCH₃-Ph; N-hexyl 429.33 N/A N/A
N-(3-Methoxyphenyl)-1-propyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide R = 3-OCH₃-Ph; N-propyl 352.38 N/A N/A
Key Observations:

Substituent Position and Activity :

  • The 3-pyridylmethyl analog (Table 1, Entry 1) demonstrated the highest reported analgesic activity (75.3% writhing inhibition in mice), attributed to electron-rich substituents (6,7-dimethoxy) enhancing receptor binding .
  • Chlorine placement on the phenyl ring (e.g., 2-chloro vs. 3-chloro) may influence metabolic stability and target affinity. For instance, 2-chlorophenyl derivatives are less explored but could offer unique pharmacokinetic profiles compared to 3- or 5-chloro analogs .

Methoxy Modifications :

  • Methoxy groups (e.g., 2-OCH₃ in Entry 2) may enhance bioavailability by modulating solubility and metabolic oxidation .
Key Observations:
  • Synthetic Accessibility : Most analogs are synthesized via amide coupling reactions, with yields ranging from 55–59% .
  • Purity : High purity (>95%) is consistently achieved through silica gel chromatography or recrystallization, critical for reliable pharmacological evaluation .

Structure-Activity Relationships (SAR)

  • Core Scaffold: The 4-hydroxy-2-oxo-1,2-dihydroquinoline moiety is essential for hydrogen bonding with biological targets, as seen in active analogs .
  • Carboxamide Group : The N-aryl carboxamide is a critical pharmacophore; replacing it with esters or acids diminishes activity .
  • Chlorine vs. Methoxy : Chlorine enhances electrophilicity and target binding, while methoxy groups improve solubility and metabolic stability .

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